5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid
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Overview
Description
Darbufelone mesylate is a novel anti-inflammatory compound known for its dual inhibition of cellular prostaglandin F2α and leukotriene B4 production. It is particularly effective in inhibiting prostaglandin-endoperoxide synthase 2 (IC50 = 0.19 μM) while being less potent against prostaglandin-endoperoxide synthase 1 (IC50 = 20 μM) . This compound has shown promise in various scientific research applications, particularly in the fields of inflammation and cancer treatment .
Chemical Reactions Analysis
Darbufelone mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, potentially enhancing its activity or reducing side effects.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Darbufelone mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study dual inhibition mechanisms and to develop new anti-inflammatory agents.
Biology: The compound is used to investigate the role of inflammation in various biological processes and diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Darbufelone mesylate exerts its effects by inhibiting the production of prostaglandin F2α and leukotriene B4, which are key mediators of inflammation. The compound targets prostaglandin-endoperoxide synthase 2, reducing the synthesis of pro-inflammatory prostaglandins. This inhibition leads to decreased inflammation and has been shown to induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Darbufelone mesylate is unique in its dual inhibition of prostaglandin F2α and leukotriene B4 production. Similar compounds include:
These comparisons highlight the unique dual inhibition mechanism of Darbufelone mesylate, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S.CH4O3S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13;1-5(2,3)4/h7-9,21H,1-6H3,(H2,19,20,22);1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZGFSKJAVQJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=N)S2.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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